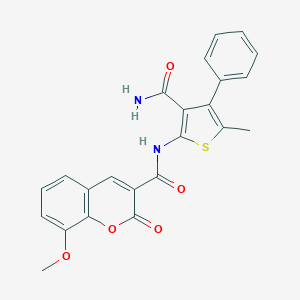![molecular formula C19H20BrNO3 B214063 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B214063.png)
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BTF, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can lead to apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for metastasis. In addition, this compound has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use this compound.
Future Directions
There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of focus could be on the development of more potent and selective inhibitors of the kinases and enzymes that are targeted by this compound. Another area of focus could be on the development of combination therapies that use this compound in combination with other cancer therapeutic agents. Finally, there is a need for further research on the mechanism of action of this compound, which could lead to a better understanding of its potential applications in cancer therapy.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis. The mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 2-bromophenol with formaldehyde and tetrahydrofuran in the presence of hydrochloric acid to form 2-bromomethyltetrahydrofuran. This intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to form this compound. This synthesis method has been reported in the literature and has been used to produce this compound in sufficient quantities for scientific research.
Scientific Research Applications
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a cancer therapeutic agent.
properties
Molecular Formula |
C19H20BrNO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20BrNO3/c20-17-5-1-2-6-18(17)24-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22) |
InChI Key |
OASQUDXEWKAUHT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)